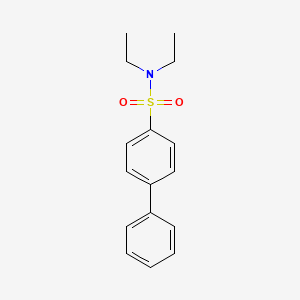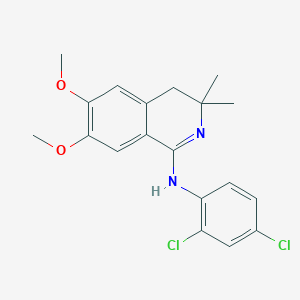![molecular formula C29H29N3O9S B11087285 dimethyl 5-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-(morpholin-4-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11087285.png)
dimethyl 5-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-(morpholin-4-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-2H-4,7-methanoisoindole core, a morpholine ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the hexahydro-2H-4,7-methanoisoindole core. This core can be synthesized through a Diels-Alder reaction followed by a series of functional group modifications. The morpholine ring is then introduced through nucleophilic substitution reactions. Finally, the sulfonyl group is added using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)BENZOATE
- DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)TEREPHTHALATE
Uniqueness
DIMETHYL 5-({[3-(1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL)-4-(4-MORPHOLINYL)PHENYL]SULFONYL}AMINO)ISOPHTHALATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C29H29N3O9S |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
dimethyl 5-[[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-morpholin-4-ylphenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C29H29N3O9S/c1-39-28(35)18-12-19(29(36)40-2)14-20(13-18)30-42(37,38)21-5-6-22(31-7-9-41-10-8-31)23(15-21)32-26(33)24-16-3-4-17(11-16)25(24)27(32)34/h3-6,12-17,24-25,30H,7-11H2,1-2H3 |
InChI Key |
OXOSAOPQRJDHME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)N4C(=O)C5C6CC(C5C4=O)C=C6)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B11087205.png)
![2-[1-benzyl-3-(2-chlorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B11087207.png)
![N-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11087217.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11087221.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11087226.png)

![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11087251.png)
![3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11087273.png)
![8-{[(E)-2-phenylethenyl]sulfanyl}quinoline](/img/structure/B11087274.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11087278.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11087279.png)
